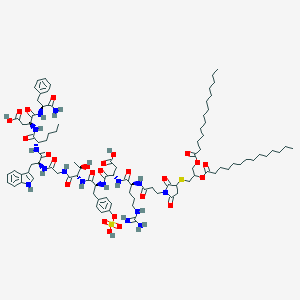
2,6-Dichloro-3,5-bis(trifluorométhyl)pyridine
Vue d'ensemble
Description
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and stability .
Applications De Recherche Scientifique
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals
Mécanisme D'action
Target of Action
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests that affect crops . It is also used as an intermediate in the synthesis of several crop-protection products .
Mode of Action
The biological activities of TFMP derivatives, including 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a crucial role in the protection of crops from pests .
Pharmacokinetics
The compound is known for its stability and reactivity, which may influence its bioavailability .
Result of Action
The primary result of the action of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is the protection of crops from pests . The compound is characterized by its broad spectrum, systemicity, high effectivity, low toxicity, and small pollution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine. It is recommended to keep the compound away from open flames, hot surfaces, and sources of ignition, and to take precautionary measures against static discharge .
Analyse Biochimique
Biochemical Properties
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .
Cellular Effects
The effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated using hydrogen fluoride to yield the final product .
Another method involves the use of 2-chloro-5-methylpyridine, which is first chlorinated to form 2-chloro-5-(trichloromethyl)pyridine. This compound is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to obtain 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions often require catalysts and are carried out under controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules used in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar applications.
3,5-Bis(trifluoromethyl)pyridine: Lacks the chlorine atoms but shares the trifluoromethyl groups, used in similar contexts
Uniqueness
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXTSKOBMAJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371162 | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142889-02-9 | |
| Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-benzo[a]anthracen-7-ylacetate](/img/structure/B135647.png)
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)







